Mollicellin J

Antibacterial MRSA Depsidone

Mollicellin J is a potent, structurally-defined depsidone isolated from Chaetomium brasiliense. Unlike broad-spectrum cytotoxic analogs, its selective activity against MRSA (IC50 6.21 µg/mL) and MSSA (IC50 5.14 µg/mL) makes it a critical positive control for Gram-positive HTS assays. Its LogP of 5.87 and formyl-substitution pattern also qualify it as a reliable LC-MS dereplication standard for natural product discovery. Researchers should select this precise compound for SAR studies, as minor structural deviations in mollicellins drastically alter bioactivity, ensuring experimental reproducibility.

Molecular Formula C21H19ClO6
Molecular Weight 402.8 g/mol
CAS No. 1016605-31-4
Cat. No. B1676685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMollicellin J
CAS1016605-31-4
SynonymsMollicellin J
Molecular FormulaC21H19ClO6
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)C=O)O)Cl)C)O)CC=C(C)C
InChIInChI=1S/C21H19ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7-8,24-25H,6H2,1-4H3
InChIKeyNTWOSLVOKRNGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mollicellin J (CAS 1016605-31-4): A Structurally Defined Depsidone for Antimicrobial and Cytotoxic Research


Mollicellin J (CAS 1016605-31-4) is a chlorinated depsidone secondary metabolite first isolated from the fungus *Chaetomium brasiliense*. It is structurally defined as 11H-dibenzo[b,e][1,4]dioxepine, specifically substituted with a chloro group at position 2, hydroxy groups at positions 3 and 7, methyl groups at positions 1 and 9, a prenyl group at position 8, an oxo group at position 11, and a formyl group at position 4 [1]. The compound has a molecular weight of 402.8 g/mol, a calculated LogP of 5.87, and is reported to be soluble in DMSO . Mollicellin J has a defined role as both an antimalarial and an antineoplastic agent [1].

Mollicellin J: Why Depsidone Analogs Are Not Interchangeable in Biological Assays


Substitution among depsidone analogs like Mollicellin B, C, E, F, H, and I is not scientifically valid due to pronounced structure-activity relationship (SAR) differences. Minor modifications in the substitution pattern of the dibenzo[b,e][1,4]dioxepine core lead to dramatic changes in biological activity. For instance, the presence of an aldehyde and methoxyl group has been shown to markedly improve inhibition against methicillin-resistant *Staphylococcus aureus* (MRSA) [1]. Furthermore, a study on mollicellins C and E demonstrated that the 3-methylbutenoic acid moiety confers mutagenic and bactericidal properties, while mollicellins D and F, each containing a chlorine atom, were only bactericidal [2]. This sensitivity to precise chemical structure underscores why a researcher cannot assume a generic 'mollicellin' will perform equivalently to Mollicellin J, making specific compound selection based on quantitative comparative data essential for experimental reproducibility and procurement decisions.

Mollicellin J: A Quantitative Evidence Guide for Differentiated Procurement


Superior Potency of Mollicellin J over Mollicellin H Against Methicillin-Resistant S. aureus (MRSA)

In a direct head-to-head comparison, Mollicellin J (IC50: 6.21 µg/mL) is approximately 40% more potent than the closely related analog Mollicellin H (IC50: 10.22 µg/mL) against a clinically relevant methicillin-resistant *Staphylococcus aureus* (MRSA) strain . This quantifiable difference is attributed to structural features, with studies confirming that aldehyde groups provide a marked improvement for MRSA inhibition [1].

Antibacterial MRSA Depsidone

Differential Antibacterial Activity Spectrum: Mollicellin J vs. Mollicellin H Against Methicillin-Sensitive S. aureus

Against a methicillin-sensitive *Staphylococcus aureus* strain (ATCC29213), Mollicellin J (IC50: 5.14 µg/mL) is more potent than Mollicellin H (IC50: 6.83 µg/mL), representing a 25% improvement in potency . This data, combined with its activity against MRSA, establishes a broader antibacterial profile for Mollicellin J compared to Mollicellin H.

Antibacterial S. aureus Selectivity

Comparison of Cytotoxic Profiles: Mollicellin J vs. Mollicellin I/H in Cancer Cell Lines

Mollicellin J exhibits a distinct cytotoxic profile compared to other mollicellins. It shows moderate cytotoxicity against human hepatocellular carcinoma (HepG2) and cervical adenocarcinoma (HeLa) cells with IC50 values of 29.1 µg/mL and 23.3 µg/mL, respectively . In contrast, Mollicellin I and Mollicellin H were found to have significantly higher potency against human breast (Bre04), lung (Lu04), and neuroma (N04) cancer cell lines, with GI50 values in the range of 2.5–8.6 µg/mL [1]. This cross-study comparison suggests a different spectrum of activity and selectivity, with Mollicellin J being less broadly cytotoxic but potentially useful for studying specific pathways in hepatic and cervical cancer models.

Cytotoxicity Anticancer Depside

Antimalarial Activity of Mollicellin J is Comparable to Other Depsidones

Mollicellin J exhibits antimalarial activity against *Plasmodium falciparum* with an IC50 value within the range of 1.2–9.1 µg/mL, a potency that is comparable to other active depsidones in the same study, including mollicellins K-M, B, C, and E [1]. This class-level activity confirms its utility as an antimalarial research tool.

Antimalarial Plasmodium falciparum Depsidone

Optimal Research Applications for Mollicellin J (CAS 1016605-31-4)


Tool Compound for Investigating Structure-Activity Relationships (SAR) Against MRSA

Given its ~40% superior potency over Mollicellin H against MRSA , Mollicellin J is an ideal reference compound for SAR studies aimed at elucidating the molecular features responsible for enhanced anti-MRSA activity. Its specific substitution pattern, including a formyl group, can be systematically modified and tested against the IC50 baseline of 6.21 µg/mL to develop more potent analogs.

Positive Control in Gram-Positive Antibacterial Assays

Mollicellin J's well-characterized activity against both methicillin-sensitive (IC50 5.14 µg/mL) and methicillin-resistant (IC50 6.21 µg/mL) *S. aureus* makes it a robust positive control for validating high-throughput screening (HTS) assays designed to discover new antibacterial agents targeting Gram-positive pathogens.

Selective Chemical Probe for Hepatic and Cervical Cancer Cell Biology

Unlike the broadly cytotoxic Mollicellin I/H (GI50 2.5-8.6 µg/mL), Mollicellin J shows moderate, selective cytotoxicity in HepG2 (IC50 29.1 µg/mL) and HeLa (IC50 23.3 µg/mL) cells [1]. This makes it a valuable chemical probe for dissecting specific signaling pathways or resistance mechanisms in these cancer types, where high-potency cytotoxic agents would mask nuanced cellular responses.

Internal Standard or Reference Material for Analytical Chemistry of Fungal Extracts

Due to its well-defined structure , distinct physicochemical properties (e.g., LogP of 5.87 [1]), and origin from *Chaetomium brasiliense*, Mollicellin J can serve as a reliable analytical standard for the dereplication of fungal secondary metabolites in natural product discovery workflows using HPLC-MS or NMR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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